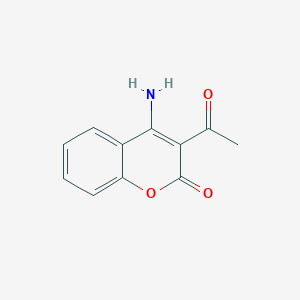

3-Acetyl-4-amino-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-amino-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-amino-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-amino-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-4-amino-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.

Industry: Utilized in the development of fluorescent dyes, optical brighteners, and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-amino-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-Acetyl-4-hydroxy-2H-chromen-2-one

- 3-Acetyl-7-hydroxy-2H-chromen-2-one

- 3-Acetyl-2H-chromen-2-one

Uniqueness

3-Acetyl-4-amino-2H-chromen-2-one is unique due to the presence of both acetyl and amino groups, which confer distinct chemical reactivity and biological activity. The amino group enhances its potential for nucleophilic substitution reactions, while the acetyl group contributes to its overall stability and reactivity .

Biological Activity

3-Acetyl-4-amino-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Properties:

- CAS Number: 133280-77-0

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight: 203.19 g/mol

- IUPAC Name: 3-acetyl-4-aminochromen-2-one

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process condenses 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol. The compound can also undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics like imipenem .

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 8 | Imipenem |

| Escherichia coli | 16 | Imipenem |

| Candida albicans | 32 | Fluconazole |

Antioxidant Activity

The compound has demonstrated potent antioxidant activity through various assays, including the DPPH radical scavenging method. The ability to scavenge free radicals suggests its potential in reducing oxidative stress-related diseases .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies involving human tumor cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) have shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.0 | Apoptosis |

| HCT116 | 12.5 | Cell Cycle Arrest |

| MCF7 | 10.0 | Apoptosis |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: Disruption of microbial cell membranes and inhibition of essential enzymes.

- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.

- Anticancer Mechanism: Induction of apoptosis via activation of apoptotic signaling pathways.

Case Studies

- Study on Antitumor Activity: A study reported that several derivatives of coumarin, including this compound, were screened against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .

- Antioxidant Efficacy Study: Another investigation highlighted the compound's antioxidant capacity using DPPH assays, where it exhibited superior radical scavenging abilities compared to traditional antioxidants .

Properties

CAS No. |

133280-77-0 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-acetyl-4-aminochromen-2-one |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3 |

InChI Key |

QVVNHTWDCSDDFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2OC1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.